molecular formula C13H12N4OS2 B2931072 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034385-50-5

2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2931072
CAS No.: 2034385-50-5
M. Wt: 304.39
InChI Key: KRCVIYVRADOYHZ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining thiophene and 1,2,3-triazole moieties linked via an acetamide group. Thiophene contributes to π-π stacking interactions and metabolic stability, while the triazole ring enhances hydrogen bonding and coordination capabilities . Such structural motifs are frequently explored in antimicrobial, anticancer, and anti-inflammatory agents. The compound’s synthesis likely involves click chemistry (1,3-dipolar cycloaddition) to form the triazole ring, followed by carbodiimide-mediated coupling for acetamide formation, as seen in analogous derivatives .

Properties

IUPAC Name

2-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-13(6-12-2-1-4-20-12)14-7-10-8-17(16-15-10)11-3-5-19-9-11/h1-5,8-9H,6-7H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCVIYVRADOYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and triazole building blocks. One common approach is to first synthesize 2-(thiophen-2-yl)acetic acid, which is then converted to its acyl chloride derivative. This acyl chloride is then reacted with 2-aminothiophene-3-carbonitrile under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Derivatives with reduced sulfur or nitrogen functionalities.

  • Substitution: : Substituted triazoles or thiophenes.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases involving sulfur-containing enzymes or receptors.

  • Material Science: : Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Substituents/Features Biological Activity (if reported) Reference
Target Compound : 2-(Thiophen-2-yl)-N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide Dual thiophene (2-yl and 3-yl), triazole, acetamide Not explicitly reported in evidence
Compound 38 : 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide Fluorobenzyl, triazole-5-yl, thioacetamide MIC: 8 µg/mL (E. coli)
Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Naphthalene, 4-chlorophenyl, triazole Anticancer (docking studies)
Compound 9c : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide Thiazole, bromophenyl, benzodiazole High binding affinity in docking studies
C11H8Cl2N2OS : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Structural similarity to penicillin

Key Observations :

  • Electron-Withdrawing Groups : Compounds with chloro (6m) or fluoro (38) substituents exhibit enhanced antibacterial activity, likely due to increased electrophilicity .
  • Heterocycle Variations : Thiazole-containing derivatives (9c, C11H8Cl2N2OS) show distinct conformational flexibility and hydrogen-bonding patterns compared to rigid triazole-thiophene systems .
Physicochemical Properties
Property Target Compound Compound 38 Compound 6m Compound 9c
Molecular Weight ~360 g/mol (estimated) 325 g/mol 393 g/mol 534 g/mol
LogP ~3.5 (predicted) 2.8 4.1 4.9
Hydrogen Bond Donors 1 (amide NH) 2 (amide + triazole NH) 1 (amide NH) 2 (amide + benzodiazole NH)
Rotatable Bonds 6 5 7 9

Insights :

  • Higher LogP in naphthalene-containing compounds (6m) correlates with improved membrane permeability but may reduce solubility .
  • The target compound’s rotatable bonds suggest moderate conformational flexibility, balancing target engagement and metabolic stability.

Biological Activity

The compound 2-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (referred to as Compound A ) is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with Compound A, drawing on diverse research findings.

Synthesis

Compound A can be synthesized through a multi-step reaction involving thiophene derivatives and triazole moieties. The synthesis typically employs a combination of acetamide formation and triazole ring construction. The reaction conditions, including temperature and solvent choice, significantly affect the yield and purity of the final product.

Biological Activity Overview

Research indicates that Compound A exhibits various biological activities, primarily in the fields of anticancer , antimicrobial , and anti-inflammatory effects. Below is a summary of its biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of similar thiophene and triazole derivatives. For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the modulation of cell cycle progression and induction of apoptosis. Triazole derivatives can interfere with microtubule dynamics or inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

Compound A has exhibited promising antimicrobial properties against a range of pathogens. Studies have shown that derivatives with similar structures possess antibacterial and antifungal activities.

  • Efficacy : In vitro tests reveal that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties, which may extend to Compound A. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings and Case Studies

A comprehensive analysis of literature reveals several key findings regarding Compound A:

StudyFindings
Study 1Demonstrated significant cytotoxicity against HCT-116 colon cancer cells with an IC50 value indicating potent activity.
Study 2Showed broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 3Reported inhibition of TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of Compound A. Modifications in the thiophene or triazole moieties can enhance biological activity:

  • Substituent Variation : Altering substituents on the thiophene ring can impact lipophilicity and membrane permeability.
  • Triazole Ring Modifications : Changes in the triazole structure may influence binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms.

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